REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][n:7][nH:8][c:9](=[O:13])[c:10]2[cH:11][cH:12]1.[CH3:21][C:22]#[N:23].[N:14]#[N:15].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][n:7][n:8][c:9]([Cl:18])[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(=O)[nH]ncc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(Cl)nncc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |